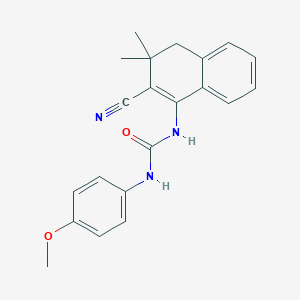![molecular formula C22H25ClN2O3 B11316811 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11316811.png)
5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving furfural and other aldehydes.
Final Coupling Reaction: The final step involves coupling the benzofuran core with the piperidine and furan rings using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used in studies to understand its interaction with biological macromolecules.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its structural features.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methylfuran-2(5H)-one: Shares the furan ring and chlorine substitution but lacks the benzofuran and piperidine rings.
2-ethyl-5-methylfuran: Contains the furan ring with similar substitutions but lacks the benzofuran and piperidine rings.
Uniqueness
The uniqueness of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C22H25ClN2O3 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-14-6-8-20(27-14)18(25-10-4-3-5-11-25)13-24-22(26)21-15(2)17-12-16(23)7-9-19(17)28-21/h6-9,12,18H,3-5,10-11,13H2,1-2H3,(H,24,26) |
InChI Key |
LHYFFNGGYOROQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316734.png)


![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316752.png)
![2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11316754.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11316761.png)
![7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316762.png)
![[(1-cyclopentyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11316772.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316781.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11316785.png)

![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316794.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11316800.png)
![2-Methoxy-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11316802.png)
